molecular formula C7H5NOS B184928 3-Isothiocyanatophenol CAS No. 3125-63-1

3-Isothiocyanatophenol

Cat. No.: B184928
CAS No.: 3125-63-1
M. Wt: 151.19 g/mol
InChI Key: BWZDLMGVEVSNBI-UHFFFAOYSA-N
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Description

3-Isothiocyanatophenol is an organic compound with the chemical formula C7H5NOS. It is a white crystalline solid that is known for its significant reactivity and versatility in various chemical reactions. This compound is part of the isothiocyanate family, which is widely recognized for its biological activity and applications in synthetic chemistry .

Mechanism of Action

Target of Action

Isothiocyanates, including 3-Isothiocyanatophenol, are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants .

Mode of Action

Isothiocyanates are thought to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . The exact interaction of this compound with its targets is still under investigation.

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They are known to play a role in the detoxification pathway, helping the body eliminate harmful substances . They also influence the inflammation pathway, potentially reducing inflammation in the body . Furthermore, they can induce apoptosis, the process of programmed cell death, and regulate the cell cycle . The specific pathways affected by this compound are yet to be determined.

Pharmacokinetics

Isothiocyanates in general are known to be readily absorbed and distributed throughout the body . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

Isothiocyanates are known to have chemoprotective actions, potentially protecting cells from damage by harmful substances . They may also have anti-inflammatory effects and can induce apoptosis in certain types of cells .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatophenol can be synthesized through several methods:

    From Amines and Thiophosgene: This method involves the reaction of primary amines with thiophosgene.

    Using Carbon Disulfide: Another method involves the reaction of amines with carbon disulfide in the presence of catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO.

    From Phenyl Chlorothionoformate: This method involves the reaction of primary amines with phenyl chlorothionoformate.

Industrial Production Methods: A more sustainable and industrially viable method involves the catalytic sulfurization of isocyanides with elemental sulfur. This method uses benign solvents and moderate heating, making it safer and more environmentally friendly .

Chemical Reactions Analysis

3-Isothiocyanatophenol undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

Comparison with Similar Compounds

3-Isothiocyanatophenol is unique compared to other isothiocyanates due to its phenolic group, which enhances its reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

3-isothiocyanatophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-7-3-1-2-6(4-7)8-5-10/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZDLMGVEVSNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356150
Record name 3-isothiocyanatophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3125-63-1
Record name 3-isothiocyanatophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isothiocyanatophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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